molecular formula C16H10 B1365802 1-Ethynyl-4-(phenylethynyl)benzene CAS No. 92866-00-7

1-Ethynyl-4-(phenylethynyl)benzene

Cat. No. B1365802
CAS RN: 92866-00-7
M. Wt: 202.25 g/mol
InChI Key: WAUKYPQSFIENDE-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(phenylethynyl)benzene is a chemical compound with the molecular formula C16H10 . It is also known by other names such as 1-Ethinyl-4-(phenylethinyl)benzol, 1-ethynyl-4-(2-phenylethynyl)benzene, and 4-(phenylethynyl)phenylacetylene .


Molecular Structure Analysis

The molecular structure of 1-Ethynyl-4-(phenylethynyl)benzene consists of 16 carbon atoms and 10 hydrogen atoms . The average mass of the molecule is 202.251 Da and the monoisotopic mass is 202.078247 Da .


Physical And Chemical Properties Analysis

1-Ethynyl-4-(phenylethynyl)benzene has a density of 1.1±0.1 g/cm3, a boiling point of 328.8±25.0 °C at 760 mmHg, and a flash point of 144.9±17.3 °C . It has a molar refractivity of 65.8±0.4 cm3, and a molar volume of 183.8±5.0 cm3 . The compound has no H bond acceptors or donors, and has 3 freely rotating bonds .

Scientific Research Applications

1-Ethynyl-4-(phenylethynyl)benzene: Scientific Research Applications

Organic Electronics: 1-Ethynyl-4-(phenylethynyl)benzene derivatives have shown promise in organic electronics, particularly as materials for organic light emitting diodes (OLEDs). They exhibit high photoluminescence efficiency and can function as hole transport layers, enhancing the performance of OLEDs .

Materials Synthesis: This compound is used in materials science for the synthesis of complex molecules. It can be involved in palladium-catalyzed Kumada cross-coupling reactions, which are pivotal for creating various organic compounds .

Dielectric Materials: Derivatives of 1-Ethynyl-4-(phenylethynyl)benzene have been studied for their dielectric properties. These materials are essential for applications that require high dielectric anisotropy, such as liquid crystal displays .

Photoluminescent Materials: Due to its high photoluminescence efficiency, this compound is also researched for use in photoluminescent materials which are crucial in various imaging and sensing technologies .

Safety And Hazards

1-Ethynyl-4-(phenylethynyl)benzene is light sensitive and air sensitive . It can cause skin irritation and serious eye irritation . Protective measures such as wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing are recommended .

Future Directions

In terms of future directions, 1,4-bis(phenylethynyl)benzene derivatives show a nematic phase temperature range of about 140 °C, which is very important for making a practical liquid crystal mixture .

properties

IUPAC Name

1-ethynyl-4-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUKYPQSFIENDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460868
Record name 4-(phenylethynyl)phenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-(phenylethynyl)benzene

CAS RN

92866-00-7
Record name 4-(phenylethynyl)phenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-4-(phenylethynyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In an especially contemplated arm extension strategy depicted in FIG. 4, in which AD represents an adamantane or diamantane group. Phenylacetylene is a starting molecule that is reacted (A1) with TBPA (supra) to yield 1,3,5,7-tetrakis[3′/4′-(phenylethynyl)phenyl]adamantane. Alternatively, phenylacetylene can be converted (B1) to 4-(phenylethynyl)phenylbromide that is subsequently reacted (C1) with trimethylsilylacetylene to form 4-(phenylethynyl)phenylacetylene. TBPA can then be reacted (with phenylethynylphenylacetylene to 1,3,5,7-tetrakis{3′/4′-[4″-(phenylethynyl)phenylethynyl]phenyl}-adarnantane. In a further extension reaction, phenylethynylphenylacetylene is reacted (2) with 1-bromo-4-iodobenzene to form 4-[4′-(phenylethynyl)phenylethynyl]phenylbromide that is further converted (C2) to 4-[4′-(phenylethynyl)phenylethynyl]acetylene. The so formed 4-[4′-(phenylethynyl)phenylethynyl]acetylene may then be reacted (A3) with TBA to yield 1,3,5,7-tetrakis-{3′/4′-[4″-(4′-(phenylethynyl)phenylethynyl)phenylethynyl]phenyl}adamantane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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